molecular formula C20H23N5O3 B600834 Unii-U93RK9Q9H6 CAS No. 1108731-49-2

Unii-U93RK9Q9H6

カタログ番号 B600834
CAS番号: 1108731-49-2
分子量: 381.44
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-Acetyl Alogliptin is a substance identified by the Unique Ingredient Identifier (UNII) "U93RK9Q9H6" . The UNII system is part of the FDA’s Global Substance Registration System, which enables efficient and accurate exchange of information on substances . The molecular formula of N-Acetyl Alogliptin is C20H23N5O3 .


Chemical Reactions Analysis

The analysis of chemical reactions involves understanding how a substance interacts with others in a chemical process . Unfortunately, specific information about the chemical reactions involving N-Acetyl Alogliptin was not found in the search results.


Physical And Chemical Properties Analysis

The physical and chemical properties of a substance include characteristics such as melting point, boiling point, solubility, reactivity, and more . Unfortunately, specific information about the physical and chemical properties of N-Acetyl Alogliptin was not found in the search results.

科学的研究の応用

Diabetes Management

N-Acetyl alogliptin: is an FDA-approved oral anti-hyperglycemic drug that inhibits dipeptidyl peptidase-4 (DPP-4) . It’s used in the management of Type 2 diabetes as it helps to increase the levels of incretin hormones, which in turn increases insulin secretion and decreases glucagon secretion in a glucose-dependent manner . This helps to regulate blood glucose levels.

Polymeric Nanoparticle Formulation

Research has been conducted on formulating alogliptin-loaded polymeric nanoparticles . These are designed for the management of diabetes with a focus on improving the solubility and bioavailability of the drug . The study involved optimizing the formulation using the nanoprecipitation method and evaluating the in vitro release, intestinal permeation, and pharmacokinetic and anti-diabetic activity .

Combination Therapy

Alogliptin has been studied for its effectiveness when used in combination with other medications. It has been shown to improve glycemic control when administered as dual therapy in combination with metformin, pioglitazone, a sulfonylurea, voglibose, or insulin, or as triple therapy in combination with metformin plus pioglitazone .

Inhibitor Design and Optimization

The compound has been the subject of structure-based design and optimization studies. Alogliptin and related quinazolinone-based DPP-4 inhibitors have been developed, providing sustained reduction of plasma DPP-4 activity and lowering of blood glucose in animal models of diabetes .

Pharmacokinetics and Dynamics

Scientific research has delved into the pharmacokinetics and dynamics of alogliptin, studying how the body affects the drug after administration. This includes absorption, distribution, metabolism, and excretion, as well as the drug’s biochemical and physiological effects .

Drug Delivery Systems

The development of novel drug delivery systems using alogliptin is an area of ongoing research. This includes studying different methods to deliver the drug more effectively and efficiently to the site of action, potentially improving therapeutic outcomes and reducing side effects .

Safety and Hazards

Understanding the safety and hazards of a substance is crucial for handling and storage . Unfortunately, specific information about the safety and hazards of N-Acetyl Alogliptin was not found in the search results.

将来の方向性

The future directions of a substance can involve potential applications, research directions, and areas of interest . Unfortunately, specific information about the future directions of N-Acetyl Alogliptin was not found in the search results.

作用機序

Target of Action

N-Acetyl Alogliptin primarily targets the dipeptidyl peptidase 4 (DPP-4) enzyme . This enzyme plays a crucial role in glucose homeostasis by regulating the levels of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) .

Mode of Action

N-Acetyl Alogliptin inhibits the DPP-4 enzyme, resulting in prolonged active incretin levels . Incretin hormones increase insulin synthesis and release from pancreatic beta cells and decrease glucagon secretion from pancreatic alpha cells . Decreased glucagon secretion results in decreased hepatic glucose production .

Biochemical Pathways

The inhibition of DPP-4 by N-Acetyl Alogliptin affects the TLR4/MYD88/NF-κB and miRNA-155/SOCS-1 signaling pathways . These pathways are involved in inflammation and immune responses. By modulating these pathways, N-Acetyl Alogliptin can exert neuroprotective effects and improve learning and memory impairments .

Pharmacokinetics

N-Acetyl Alogliptin is extensively absorbed, regardless of food intake . The compound is primarily excreted in urine (76%, with 60% to 71% as unchanged drug), and also in feces (13%) . The peak plasma concentration of N-Acetyl Alogliptin occurs 1 to 2 hours after dosing .

Result of Action

The inhibition of DPP-4 by N-Acetyl Alogliptin leads to improved glucose homeostasis . This is achieved through increased insulin synthesis and release, and decreased glucagon secretion . Additionally, N-Acetyl Alogliptin has been shown to have neuroprotective effects, improving learning and memory impairments .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-Acetyl Alogliptin. For instance, lifestyle factors such as diet and physical activity can impact the effectiveness of N-Acetyl Alogliptin in managing glucose homeostasis . Furthermore, exposure to certain environmental stressors can affect the body’s response to N-Acetyl Alogliptin . .

特性

IUPAC Name

N-[(3R)-1-[3-[(2-cyanophenyl)methyl]-1-methyl-2,6-dioxopyrimidin-4-yl]piperidin-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O3/c1-14(26)22-17-8-5-9-24(13-17)18-10-19(27)23(2)20(28)25(18)12-16-7-4-3-6-15(16)11-21/h3-4,6-7,10,17H,5,8-9,12-13H2,1-2H3,(H,22,26)/t17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLPUDCLWEJZQGM-QGZVFWFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CCCN(C1)C2=CC(=O)N(C(=O)N2CC3=CC=CC=C3C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1CCCN(C1)C2=CC(=O)N(C(=O)N2CC3=CC=CC=C3C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1108731-49-2
Record name N-Acetyl alogliptin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1108731492
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-ACETYL ALOGLIPTIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U93RK9Q9H6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Unii-U93RK9Q9H6
Reactant of Route 2
Reactant of Route 2
Unii-U93RK9Q9H6
Reactant of Route 3
Reactant of Route 3
Unii-U93RK9Q9H6
Reactant of Route 4
Reactant of Route 4
Unii-U93RK9Q9H6
Reactant of Route 5
Reactant of Route 5
Unii-U93RK9Q9H6
Reactant of Route 6
Unii-U93RK9Q9H6

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。